molecular formula C24H19FO3 B11164425 1-[(4-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one

1-[(4-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one

Cat. No.: B11164425
M. Wt: 374.4 g/mol
InChI Key: FVFINZWDMCKAEW-UHFFFAOYSA-N
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Description

1-[(4-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one is a synthetic organic compound with a complex structure It is characterized by the presence of a fluorobenzyl group attached to a dibenzochromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzyl alcohol and a dibenzochromenone derivative.

    Reaction Conditions: The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction is typically carried out under reflux conditions to facilitate the formation of the desired product.

    Purification: After the reaction is complete, the product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-[(4-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as anti-inflammatory or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[(4-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one involves its interaction with specific molecular targets and pathways. The fluorobenzyl group may enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of biological activities. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[(4-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
  • 3-[(4-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

Comparison:

  • Structural Differences: The presence of different substituents on the chromenone core or benzyl group can lead to variations in chemical properties and reactivity.
  • Unique Features: 1-[(4-fluorobenzyl)oxy]-7,8,9,10-tetrahydro-6H-dibenzo[c,h]chromen-6-one is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C24H19FO3

Molecular Weight

374.4 g/mol

IUPAC Name

1-[(4-fluorophenyl)methoxy]-7,8,9,10-tetrahydronaphtho[1,2-c]isochromen-6-one

InChI

InChI=1S/C24H19FO3/c25-16-10-8-15(9-11-16)14-27-22-7-3-6-19-18(22)12-13-20-17-4-1-2-5-21(17)24(26)28-23(19)20/h3,6-13H,1-2,4-5,14H2

InChI Key

FVFINZWDMCKAEW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(C4=C(C=C3)C(=CC=C4)OCC5=CC=C(C=C5)F)OC2=O

Origin of Product

United States

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